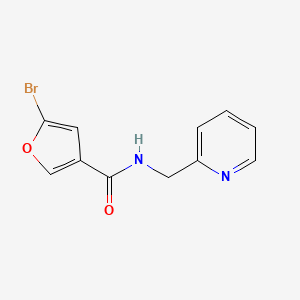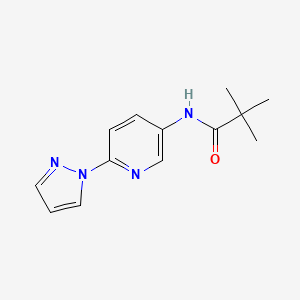
N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. PP2A inhibitor is a small molecule that selectively inhibits protein phosphatase 2A (PP2A), an enzyme that regulates cell division and growth.
Mecanismo De Acción
N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor selectively inhibits N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide by binding to the catalytic subunit of N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide. This leads to the inhibition of N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide activity, which results in the activation of various signaling pathways that promote cell growth and proliferation. N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor has been shown to have various biochemical and physiological effects. N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor induces cell cycle arrest and apoptosis in cancer cells by inhibiting N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide activity. N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor also promotes the activation of various signaling pathways that inhibit cancer cell growth and proliferation. Additionally, N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor is also highly selective for N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide, which reduces the risk of off-target effects. However, N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor may have different effects in different types of cancer, which requires further investigation.
Direcciones Futuras
N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor has significant potential for cancer treatment, and there are several future directions for research in this area. One direction is to investigate the long-term effects of N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor on cancer cells and normal cells. Another direction is to explore the potential of N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanism of action of N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor in different types of cancer. Finally, the development of more selective and potent N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitors may improve the efficacy and safety of cancer treatment.
Métodos De Síntesis
N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method for N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor involves the reaction of 3-bromo-6-(pyrazol-1-yl)pyridine with cyclopentanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final product, N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide.
Aplicaciones Científicas De Investigación
N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor has been extensively studied for its potential applications in cancer treatment. N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide is a tumor suppressor protein that inhibits cell division and growth. However, in many types of cancer, N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide is inactivated, leading to uncontrolled cell growth and proliferation. N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor selectively inhibits N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide, leading to the inhibition of cancer cell growth and proliferation. N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor has been shown to be effective in various types of cancer, including breast cancer, lung cancer, and prostate cancer.
Propiedades
IUPAC Name |
N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(11-4-1-2-5-11)17-12-6-7-13(15-10-12)18-9-3-8-16-18/h3,6-11H,1-2,4-5H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYUXISJGZSNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7470673.png)
![3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one](/img/structure/B7470682.png)


![2-[(4-fluorobenzyl)amino]-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B7470710.png)




![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluorophenyl)methanone](/img/structure/B7470740.png)
![Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)

![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)
